Cas no 1782508-11-5 (4-(2-amino-1-fluoroethyl)-3-chlorophenol)

4-(2-amino-1-fluoroethyl)-3-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-amino-1-fluoroethyl)-3-chlorophenol
- 1782508-11-5
- EN300-1997392
-
- インチ: 1S/C8H9ClFNO/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,12H,4,11H2
- InChIKey: VVFMGWFWIVMZGY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CN)F)O
計算された属性
- 精确分子量: 189.0356698g/mol
- 同位素质量: 189.0356698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 46.2Ų
4-(2-amino-1-fluoroethyl)-3-chlorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997392-0.1g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1997392-10.0g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1997392-0.5g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1997392-0.05g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1997392-5.0g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1997392-10g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1997392-0.25g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1997392-1.0g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-1997392-2.5g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1997392-1g |
4-(2-amino-1-fluoroethyl)-3-chlorophenol |
1782508-11-5 | 1g |
$1214.0 | 2023-09-16 |
4-(2-amino-1-fluoroethyl)-3-chlorophenol 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
4-(2-amino-1-fluoroethyl)-3-chlorophenolに関する追加情報
Comprehensive Analysis of 4-(2-amino-1-fluoroethyl)-3-chlorophenol (CAS No. 1782508-11-5): Properties, Applications, and Industry Insights
The compound 4-(2-amino-1-fluoroethyl)-3-chlorophenol (CAS No. 1782508-11-5) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. This fluorinated phenol derivative combines a chlorophenol backbone with an amino-fluoroethyl side chain, making it a versatile intermediate for synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly in the development of targeted therapies and enzyme inhibitors.
One of the most searched questions about 4-(2-amino-1-fluoroethyl)-3-chlorophenol relates to its synthetic route and purity optimization. Current trends emphasize green chemistry approaches, with many users inquiring about solvent-free synthesis or catalytic methods for this compound. The presence of both fluoro and chloro substituents offers distinct electronic effects, which are critical for structure-activity relationship (SAR) studies in medicinal chemistry. Recent publications highlight its potential as a bioisostere for improving drug bioavailability, a topic frequently discussed in AI-driven drug design forums.
From a technical perspective, the physicochemical properties of CAS 1782508-11-5 are pivotal for formulation scientists. Its logP value and hydrogen bonding capacity (derived from the phenolic OH and primary amine groups) influence solubility profiles—a key consideration for oral drug delivery systems. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed for quality control, addressing another frequent search query regarding compound characterization protocols.
The agrochemical sector has also shown interest in 4-(2-amino-1-fluoroethyl)-3-chlorophenol as a precursor for crop protection agents. Its halogenated structure aligns with the industry's demand for low-ecotoxicity alternatives, a hot topic in precision agriculture discussions. Patent literature suggests utility in herbicide adjuvants, where the fluoroethylamine moiety enhances leaf permeability—an area gaining traction in sustainable farming research.
In material science, this compound's thermal stability (a frequently searched parameter) makes it suitable for high-performance polymers. The chlorophenol core contributes to flame retardancy, while the fluorinated side chain improves weather resistance—properties highly valued in electronic encapsulation materials. Recent advancements in computational chemistry have enabled precise predictions of its crystal packing behavior, addressing another common query about solid-state properties.
Regulatory aspects of CAS 1782508-11-5 remain a key concern for manufacturers. Compliance with REACH and FDA guidelines for impurity profiling is often searched in relation to this compound. Analytical method development for genotoxic impurity detection has become particularly relevant, reflecting broader industry shifts toward quality-by-design (QbD) principles.
Emerging applications in proteolysis-targeting chimeras (PROTACs) have further elevated interest in this chemical entity. Its ability to serve as a linker component in heterobifunctional molecules taps into the booming targeted protein degradation market. This aligns with numerous search trends around next-generation therapeutics and undruggable targets—topics dominating biopharma innovation conferences.
Supply chain dynamics for 4-(2-amino-1-fluoroethyl)-3-chlorophenol are another focal point, with searches spiking for bulk suppliers and custom synthesis options. The compound's scalability and cost-efficiency in multikilogram batches are frequently evaluated against generic competitors, reflecting the pharmaceutical outsourcing trend.
Environmental fate studies of this halogenated aromatic compound address growing ecotoxicology concerns. Recent QSAR modeling efforts predict its biodegradation pathways—a subject increasingly searched alongside green chemistry metrics. Such data is crucial for environmental risk assessment reports required by regulatory bodies.
In conclusion, 4-(2-amino-1-fluoroethyl)-3-chlorophenol (CAS No. 1782508-11-5) represents a multifaceted compound with expanding utility across disciplines. From small-molecule drugs to advanced materials, its unique structural features continue to inspire innovation. Ongoing research into its metabolic stability and formulation compatibility will likely uncover further applications, solidifying its position as a valuable building block in modern chemistry.
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